molecular formula C13H19N3O2 B15029334 (2Z)-N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B15029334
M. Wt: 249.31 g/mol
InChI Key: GYTZSSNZKJWKKX-QINSGFPZSA-N
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Description

(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyimino group, and a phenylacetamide moiety. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is usually introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with an appropriate electrophile.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized through the reaction of a phenylacetic acid derivative with an amine, followed by appropriate functional group transformations.

Industrial Production Methods: Industrial production of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The dimethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

    (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE: Unique due to its specific combination of functional groups.

    N-HYDROXYIMINO-2-PHENYLACETAMIDE: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE:

Uniqueness: The uniqueness of (2Z)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE lies in its combination of a hydroxyimino group, a dimethylamino group, and a phenylacetamide moiety. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

(2Z)-N-[3-(dimethylamino)propyl]-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C13H19N3O2/c1-16(2)10-6-9-14-13(17)12(15-18)11-7-4-3-5-8-11/h3-5,7-8,18H,6,9-10H2,1-2H3,(H,14,17)/b15-12-

InChI Key

GYTZSSNZKJWKKX-QINSGFPZSA-N

Isomeric SMILES

CN(C)CCCNC(=O)/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CN(C)CCCNC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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